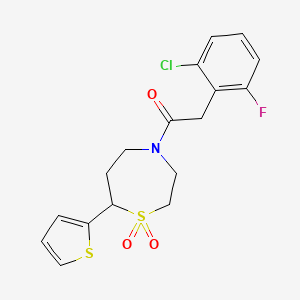

![molecular formula C26H26N2O4S2 B2651920 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941926-08-5](/img/structure/B2651920.png)

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied for their potential anti-inflammatory properties .

Scientific Research Applications

Photodynamic Therapy for Cancer

Research on zinc phthalocyanine derivatives, which share structural motifs with the specified compound, indicates potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds are noted for their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Neuroprotective and Anti-Alzheimer's Agents

A series of 5-aroylindolyl-substituted hydroxamic acids have been developed, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds not only reduce the level of phosphorylation of tau proteins but also decrease the aggregation of tau proteins, showing neuroprotective activity and potential as treatments for Alzheimer's disease (Lee et al., 2018).

Antimicrobial and Cytotoxicity Studies

p-Methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes have been synthesized and shown to possess high antibacterial activity against common pathogens, including Escherichia coli and Staphylococcus aureus. In addition, these complexes exhibit cytotoxicity against cancer cell lines, highlighting their potential in antimicrobial and anticancer applications (Patil et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, offering insights into materials science applications. These inhibitors show promising results in protecting against corrosion, demonstrating the potential of similar chemical structures in industrial applications (Hu et al., 2016).

Properties

IUPAC Name |

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4S2/c1-19-10-13-22(14-11-19)34(30,31)16-6-9-25(29)28(18-20-7-4-3-5-8-20)26-27-23-17-21(32-2)12-15-24(23)33-26/h3-5,7-8,10-15,17H,6,9,16,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIYSICNXNDJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)

![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2651843.png)

![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)